

Technical Guide: 2,3-Dibromo-5-methylbenzoic Acid

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Compound of Interest

Compound Name: 2,3-Dibromo-5-methylbenzoic acid

CAS No.: 154257-79-1

Cat. No.: B3348082

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Core Identity & Synthetic Applications in Drug Discovery

Executive Summary

2,3-Dibromo-5-methylbenzoic acid (CAS 154257-79-1) is a highly functionalized aromatic intermediate used primarily in the synthesis of complex pharmaceutical and agrochemical scaffolds.^{[1][2][3]} Distinguished by its specific 2,3-dibromo substitution pattern, it serves as a critical electrophilic partner in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and a precursor for nucleophilic aromatic substitution. Its structural rigidity and halogen density make it invaluable for modulating lipophilicity and metabolic stability in late-stage drug candidates, particularly in the development of antibacterial pyrrole derivatives and dopamine receptor modulators.

Chemical Identification & Physicochemical Properties^{[4][5][6][7][8]}

Core Identifiers

Parameter	Value
Chemical Name	2,3-Dibromo-5-methylbenzoic acid
CAS Registry Number	154257-79-1
Molecular Formula	C ₈ H ₆ Br ₂ O ₂
Molecular Weight	293.94 g/mol
SMILES	<chem>CC1=CC(C(=O)O)=C(Br)C(Br)=C1</chem>
InChI Key	JQQDDONAAIJIT-UHFFFAOYSA-N
MDL Number	MFCD24107268

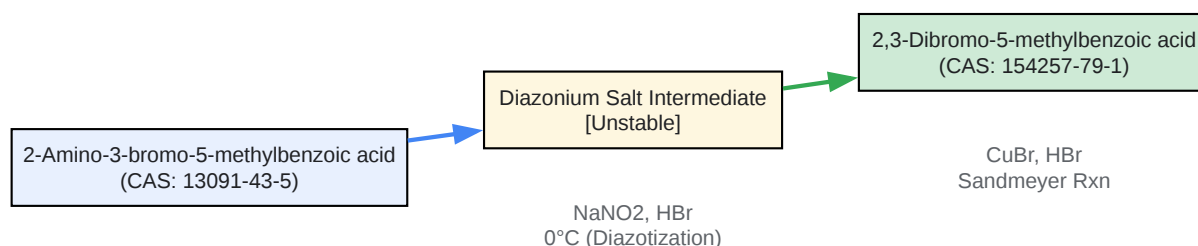
Physical Properties[8]

- Appearance: Off-white to pale yellow crystalline solid.
- Solubility: Soluble in organic solvents (DMSO, Methanol, Ethyl Acetate, DCM); sparingly soluble in water.
- Acidity (Calculated pKa): ~2.8 – 3.2 (The ortho-bromo substituent enhances acidity via inductive electron withdrawal and steric inhibition of resonance).
- Melting Point: Typically >150°C (Derivative dependent; specific experimental values vary by recrystallization solvent).

Synthetic Pathways & Experimental Protocols

The primary route to **2,3-dibromo-5-methylbenzoic acid** involves a Sandmeyer-type transformation starting from the commercially available aniline derivative, 2-amino-3-bromo-5-methylbenzoic acid (3-bromo-5-methylanthranilic acid). This method ensures high regioselectivity, leveraging the existing amino group to install the second bromine atom at the C2 position.

Synthesis Workflow Diagram (DOT)



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Figure 1: Regioselective synthesis via Sandmeyer transformation of the anthranilic acid precursor.

Detailed Experimental Protocol

Objective: Synthesis of **2,3-dibromo-5-methylbenzoic acid** from 2-amino-3-bromo-5-methylbenzoic acid.

Reagents:

- Starting Material: 2-Amino-3-bromo-5-methylbenzoic acid (1.0 equiv)
- Sodium Nitrite (NaNO₂, 1.0–1.1 equiv)
- Hydrobromic Acid (HBr, 48% aq., excess)
- Copper(I) Bromide (CuBr, 1.0–1.5 equiv)
- Solvent: Acetic Acid / Water^[4]

Step-by-Step Methodology:

- Diazotization:
 - Dissolve 2-amino-3-bromo-5-methylbenzoic acid (e.g., 10 mmol) in acetic acid (12 mL) and cool the solution to 0°C in an ice bath.
 - Add 48% aqueous HBr (30 mmol) slowly to maintain temperature.

- Dropwise add a solution of NaNO_2 (10 mmol) in water (5 mL).[4] Stir for 10–15 minutes at 0°C to generate the diazonium salt. Critical: Maintain temperature $<5^\circ\text{C}$ to prevent decomposition.
- Sandmeyer Reaction:
 - Prepare a separate vessel with CuBr (excess) dissolved in HBr or suspended in water.
 - Slowly transfer the cold diazonium solution into the CuBr mixture while stirring vigorously.
 - Allow the mixture to warm to room temperature and then heat (if necessary, typically $60\text{--}80^\circ\text{C}$) until nitrogen evolution ceases.
- Workup & Isolation:
 - Cool the reaction mixture and dilute with water.
 - Extract the aqueous phase with Ethyl Acetate (3x).[4][5]
 - Wash combined organics with brine, dry over anhydrous Na_2SO_4 , and concentrate in vacuo.[6]
 - Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexanes:Ethyl Acetate gradient) to yield the title compound.

Applications in Drug Discovery

Structural Activity Relationship (SAR) Utility

The 2,3-dibromo motif is sterically congested and highly electron-deficient. In drug design, this moiety is utilized to:

- Lock Conformation: The bulky bromine atoms at positions 2 and 3 force the carboxylic acid (or derived amide) out of planarity with the phenyl ring, creating a specific 3D vector for receptor binding.
- Enhance Metabolic Stability: Halogenation blocks metabolic oxidation sites on the aromatic ring.

- Facilitate Late-Stage Diversification: The C-Br bonds have different reactivities. The C2-Br (ortho to carboxyl) is more activated towards nucleophilic aromatic substitution (S_NAr) or metal-halogen exchange compared to the C3-Br, allowing for sequential functionalization.

Key Therapeutic Areas

- Dopamine Receptor Modulators: Derivatives of this acid have been cited in patents (e.g., US7528134B2) for treating sexual dysfunction, acting as antagonists or modulators of D-like receptors.
- Antibacterial Agents: Used as a scaffold for pyrrole-derivative antibiotics, where the benzoic acid moiety serves as a linker to target bacterial DNA gyrase or Topoisomerase IV.
- Agrochemicals: Structurally related to the anthranilic diamide class of insecticides (e.g., Chlorantraniliprole), where the 2,3-substitution pattern is critical for ryanodine receptor affinity.

Safety & Handling (SDS Highlights)

- GHS Classification:
 - Warning: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).
- Handling: Use in a fume hood. Avoid dust formation.
- Storage: Store in a cool, dry place. Keep container tightly closed. Stable under recommended storage conditions.

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